molecular formula C22H20N4O2 B2358736 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797746-00-9

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2358736
CAS No.: 1797746-00-9
M. Wt: 372.428
InChI Key: HIJCIZITXHCJTQ-UHFFFAOYSA-N
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Description

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound with a unique structure that combines a pyrrole ring, a benzoyl group, a piperidine ring, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring is synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

    Coupling with Nicotinonitrile: The final step involves the coupling of the benzoylated pyrrole and the piperidine ring with nicotinonitrile under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and nicotinonitrile moieties, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Sodium methoxide, potassium cyanide, and sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies on its binding affinity and the resulting biological effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-(1H-imidazol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile
  • **2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole
  • **1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

Uniqueness

2-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c23-16-18-4-3-11-24-21(18)28-20-9-14-26(15-10-20)22(27)17-5-7-19(8-6-17)25-12-1-2-13-25/h1-8,11-13,20H,9-10,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJCIZITXHCJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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